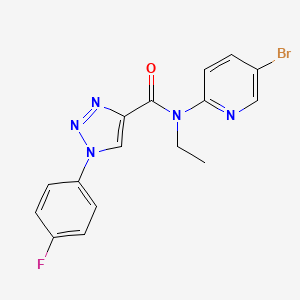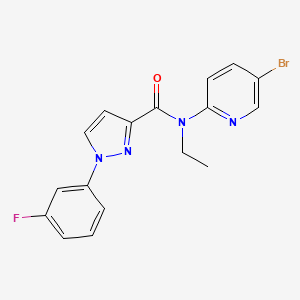
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide, also known as BAY 43-9006, is a chemical compound that has been extensively researched for its potential as a cancer treatment. It was first synthesized by Bayer AG in the late 1990s and has since been studied for its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 works by inhibiting the activity of Raf kinase and VEGFR. Raf kinase is a protein that plays a key role in the signaling pathways that control cell growth and division. VEGFR is a protein that is involved in the growth of new blood vessels, which are necessary for tumors to grow and spread. By inhibiting these proteins, N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 can slow or stop the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit the activity of several proteins involved in cancer growth and spread, as well as induce apoptosis (cell death) in cancer cells. It can also inhibit the growth of new blood vessels, which can help to starve tumors of the nutrients they need to grow and spread.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers who are studying the signaling pathways involved in cancer growth and spread. However, one limitation of using N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 is that it can be toxic to normal cells as well as cancer cells. This can make it difficult to use in experiments that require the selective targeting of cancer cells.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006. One area of interest is the development of new drugs that are based on the structure of N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 but have improved selectivity and reduced toxicity. Another area of interest is the use of N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, there is ongoing research into the use of N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 in the treatment of other diseases, such as liver and kidney diseases.
Synthesemethoden
The synthesis of N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 involves several steps, starting with the reaction of 2-bromo-5-nitropyridine with ethylamine to form N-ethyl-2-bromo-5-nitropyridin-2-amine. This compound is then reacted with 3-fluoroaniline to form N-ethyl-2-(5-bromo-2-pyridylamino)-5-fluorobenzamide. Finally, this compound is reacted with hydrazine to form N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006.
Wissenschaftliche Forschungsanwendungen
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide 43-9006 has been studied extensively for its potential as a cancer treatment. It has been shown to inhibit the activity of several proteins that are involved in the growth and spread of cancer cells, including Raf kinase and vascular endothelial growth factor receptor (VEGFR). This inhibition can lead to decreased tumor growth and increased patient survival rates.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN4O/c1-2-22(16-7-6-12(18)11-20-16)17(24)15-8-9-23(21-15)14-5-3-4-13(19)10-14/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGKEIKRXDUAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)Br)C(=O)C2=NN(C=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-N-ethyl-1-(3-fluorophenyl)pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

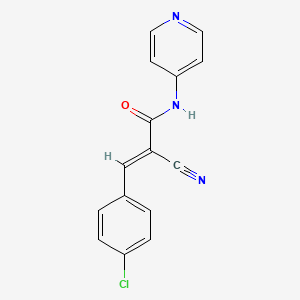
![4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid](/img/structure/B7683433.png)

![2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid](/img/structure/B7683438.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)
![(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol](/img/structure/B7683464.png)
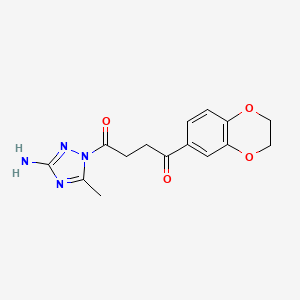
![N-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)thiophene-2-carboxamide](/img/structure/B7683474.png)
![4-[(2-methoxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-6-yl)piperidine-1-carboxamide](/img/structure/B7683477.png)
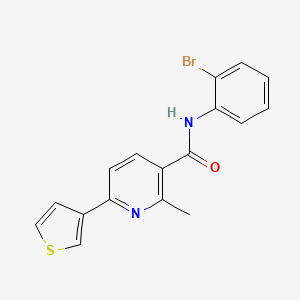
![5-[(dimethylamino)methyl]-N-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]furan-2-carboxamide](/img/structure/B7683493.png)
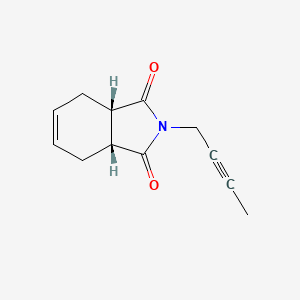
![N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline](/img/structure/B7683501.png)
